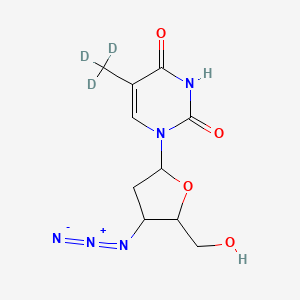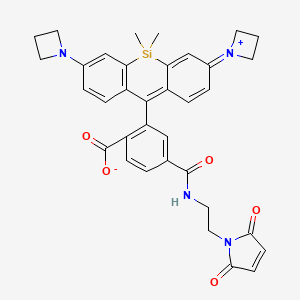
Janelia Fluor 646, Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Janelia Fluor 646, Maleimide is a red fluorogenic fluorescent dye that is widely used in various scientific research applications. It is known for its high photostability and brightness, making it suitable for live cell imaging, flow cytometry, confocal microscopy, and super-resolution microscopy techniques such as dSTORM and STED . The compound contains a maleimide reactive group, which allows it to conjugate with thiol groups on proteins, facilitating the labeling of biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Janelia Fluor 646, Maleimide involves several steps, starting with the preparation of the core fluorophore structureThe reaction conditions typically involve the use of organic solvents such as ethanol or trifluoroethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
Janelia Fluor 646, Maleimide primarily undergoes conjugation reactions with thiol groups on proteins. This reaction is a type of nucleophilic substitution where the thiol group attacks the maleimide group, forming a stable thioether bond .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing biomolecules such as cysteine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral pH to maintain the stability of the biomolecules .
Major Products Formed
The major product formed from the reaction of this compound with thiol groups is a fluorescently labeled protein. This labeled protein can then be used for various imaging and analytical applications .
Applications De Recherche Scientifique
Janelia Fluor 646, Maleimide has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving thiol-containing compounds.
Biology: Employed in live cell imaging to study cellular processes and protein interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for quality control and research
Mécanisme D'action
The mechanism of action of Janelia Fluor 646, Maleimide involves its conjugation with thiol groups on proteins. The maleimide group reacts with the thiol group to form a stable thioether bond, resulting in the fluorescent labeling of the protein. This allows researchers to visualize and track the labeled proteins in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alexa Fluor 647: Another red fluorescent dye with similar applications in imaging and labeling.
Atto 647: Known for its high photostability and brightness, used in super-resolution microscopy.
CF640R: A red fluorescent dye with high quantum yield and photostability.
Cyanine 5: Commonly used in fluorescence imaging and flow cytometry.
Uniqueness
Janelia Fluor 646, Maleimide stands out due to its high photostability and brightness, making it particularly suitable for live cell imaging and super-resolution microscopy. Its ability to spontaneously blink without the need for photoactivation or redox buffers further enhances its utility in single-molecule localization microscopy .
Propriétés
Formule moléculaire |
C35H34N4O5Si |
|---|---|
Poids moléculaire |
618.8 g/mol |
Nom IUPAC |
2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C35H34N4O5Si/c1-45(2)29-20-23(37-14-3-15-37)6-9-26(29)33(27-10-7-24(21-30(27)45)38-16-4-17-38)28-19-22(5-8-25(28)35(43)44)34(42)36-13-18-39-31(40)11-12-32(39)41/h5-12,19-21H,3-4,13-18H2,1-2H3,(H-,36,42,43,44) |
Clé InChI |
AZBDLOPMXNNQQB-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



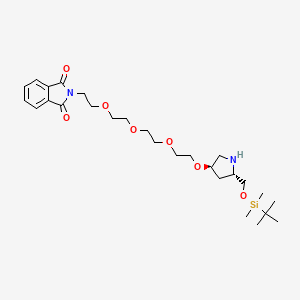
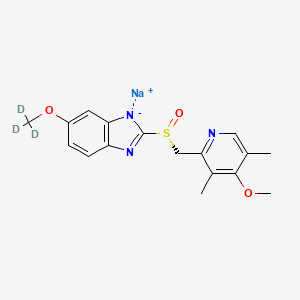
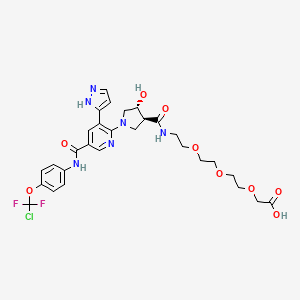
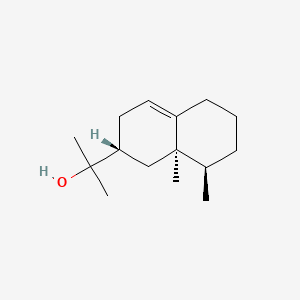

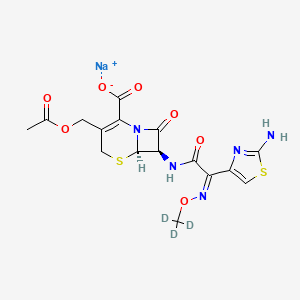
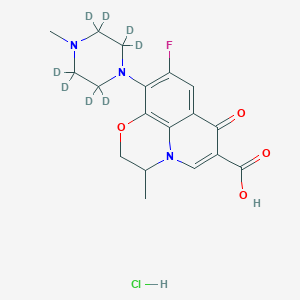
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
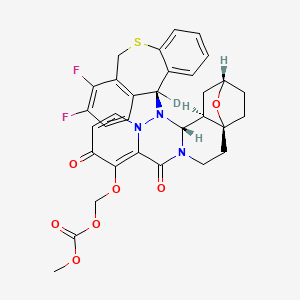
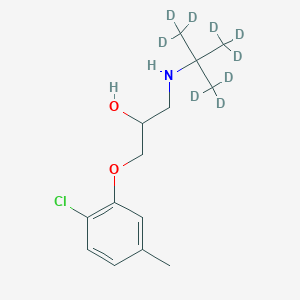
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
